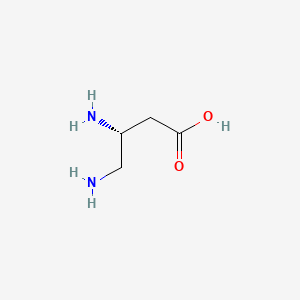
(R)-3,4-Diaminobutyric acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-3,4-Diaminobutanoic acid is an amino acid derivative characterized by the presence of two amino groups attached to a butanoic acid backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ®-3,4-diaminobutanoic acid typically involves the use of chiral catalysts to ensure the correct enantiomer is produced. One common method involves the reduction of 3,4-dinitrobutanoic acid, followed by catalytic hydrogenation to yield the desired diamino compound. The reaction conditions often include the use of hydrogen gas and a palladium catalyst under controlled temperature and pressure .
Industrial Production Methods: Industrial production of ®-3,4-diaminobutanoic acid may involve large-scale catalytic hydrogenation processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors to maintain consistent reaction conditions and minimize by-products .
Analyse Chemischer Reaktionen
Types of Reactions: ®-3,4-Diaminobutanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding imines or oximes, depending on the oxidizing agent used.
Reduction: Reduction reactions can further modify the amino groups, potentially converting them into amines or other derivatives.
Substitution: The amino groups can participate in nucleophilic substitution reactions, forming new bonds with electrophilic reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Reagents such as alkyl halides or acyl chlorides are often used under basic conditions.
Major Products:
Oxidation: Formation of imines or oximes.
Reduction: Conversion to primary or secondary amines.
Substitution: Formation of N-substituted derivatives.
Wissenschaftliche Forschungsanwendungen
®-3,4-Diaminobutanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Studied for its role in enzyme inhibition and as a potential precursor for biologically active compounds.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of ®-3,4-diaminobutanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an enzyme inhibitor by binding to the active site and preventing substrate access. Additionally, it may interact with cellular pathways involved in signal transduction and metabolic regulation .
Vergleich Mit ähnlichen Verbindungen
Lysine: Another amino acid with a similar structure but with a longer carbon chain.
Ornithine: Similar in structure but with different functional groups attached to the carbon chain.
Arginine: Contains additional functional groups that confer different chemical properties.
Uniqueness: ®-3,4-Diaminobutanoic acid is unique due to its specific arrangement of amino groups and its potential for diverse chemical modifications. This makes it a valuable compound for research and industrial applications .
Eigenschaften
Molekularformel |
C4H10N2O2 |
|---|---|
Molekulargewicht |
118.13 g/mol |
IUPAC-Name |
(3R)-3,4-diaminobutanoic acid |
InChI |
InChI=1S/C4H10N2O2/c5-2-3(6)1-4(7)8/h3H,1-2,5-6H2,(H,7,8)/t3-/m1/s1 |
InChI-Schlüssel |
XQKAYTBBWLDCBB-GSVOUGTGSA-N |
Isomerische SMILES |
C([C@H](CN)N)C(=O)O |
Kanonische SMILES |
C(C(CN)N)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


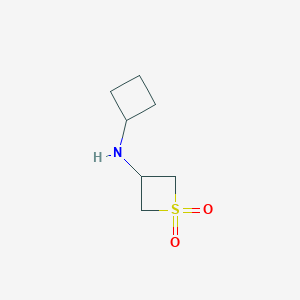

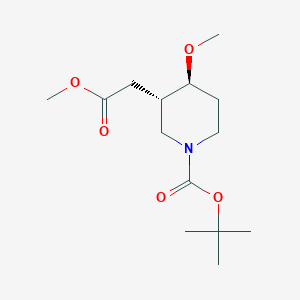
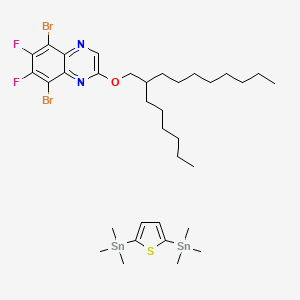
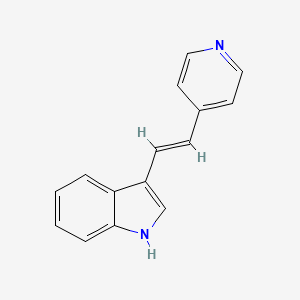
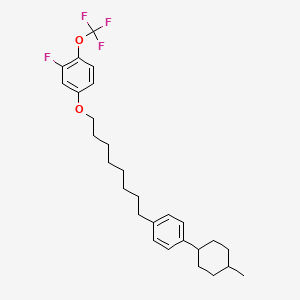
![Methyl 3-oxa-7-azabicyclo[3.3.1]nonane-9-carboxylate](/img/structure/B12945875.png)

![benzyl N-[1-(aminomethyl)cyclopropyl]carbamate](/img/structure/B12945885.png)
![4-[(1-Benzothiophen-3-yl)methoxy]-3-butyl-3H-imidazo[4,5-c]pyridine](/img/structure/B12945894.png)
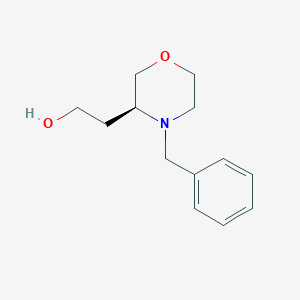
![1H,1'H-[4,4'-Biimidazole]-5,5'-diol](/img/structure/B12945924.png)
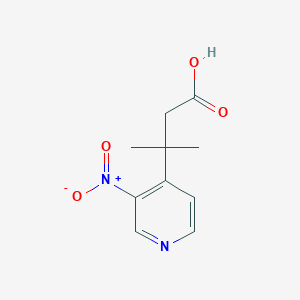
![6-Fluoro-2-oxo-2,3-dihydrobenzo[d]oxazole-7-sulfonyl chloride](/img/structure/B12945944.png)
